Sabcomeline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sabcomeline, also known as SB-202026, is a synthetic compound that functions primarily as a partial agonist at the muscarinic M1 receptor. This receptor is part of the muscarinic acetylcholine receptor family, which plays a crucial role in various physiological processes, particularly in the central nervous system. Sabcomeline is notable for its ability to enhance cognitive functions, making it a subject of interest in research related to cognitive impairments and neurodegenerative diseases such as Alzheimer's disease .

- As mentioned earlier, Sabcomeline acts as a partial agonist on M1 muscarinic receptors []. This means it can bind to the receptor and trigger a cellular response, but with a weaker effect compared to a full agonist. In the context of Alzheimer's disease, this activation of M1 receptors was intended to enhance memory and cognitive function [].

- Sabcomeline did not progress beyond phase III clinical trials due to lack of efficacy [].

- Detailed information on its safety profile in humans is not available as it was not widely administered.

- Studies involving laboratory animals suggest Sabcomeline may have side effects, but these cannot be directly extrapolated to humans.

Important Note

Alzheimer's Disease (AD):

Early research explored sabcomeline as a potential treatment for AD due to its ability to stimulate the cholinergic system, which is known to deteriorate in AD patients []. Studies in animals showed sabcomeline improved cognitive function in tasks requiring learning and memory []. However, clinical trials failed to demonstrate significant benefits in humans [].

Schizophrenia:

Sabcomeline was also investigated as a treatment for schizophrenia, aiming to improve cognitive deficits associated with the condition. While some studies observed improvements in specific cognitive tasks [], overall results were mixed and further research was not pursued [].

Other Potential Applications:

Emerging research explores sabcomeline's potential in other areas, including:

- Cognitive enhancement in healthy individuals: Studies in non-human primates suggest sabcomeline may improve specific aspects of learning and memory in healthy individuals [].

- Treatment of depression: Initial research suggests sabcomeline might have antidepressant effects, but further investigation is needed [].

- Oxidation: The addition of oxygen or removal of hydrogen can occur, influencing the compound's reactivity and stability.

- Hydrolysis: Sabcomeline can react with water, leading to the formation of hydrolysis products.

- Substitution Reactions: These reactions involve the replacement of one functional group with another, which can modify its pharmacological properties.

Sabcomeline exhibits significant biological activity as a muscarinic M1 receptor partial agonist. Its effects include:

- Cognitive Enhancement: Studies have shown that sabcomeline can improve cognitive performance in animal models, particularly in tasks that assess memory and learning capabilities .

- Cardiovascular Effects: The compound has been observed to have reduced cardiovascular side effects compared to other muscarinic agonists, making it a safer option for potential therapeutic use .

- Neuroprotective Properties: There is evidence suggesting that sabcomeline may offer neuroprotection by modulating neurotransmitter release and reducing neuroinflammation .

The synthesis of sabcomeline typically involves multi-step organic synthesis techniques. Common methods include:

- Starting Materials: The synthesis begins with readily available organic precursors.

- Reagents and Catalysts: Various reagents are employed to facilitate reactions such as alkylation and cyclization.

- Purification: After synthesis, purification techniques like chromatography are used to isolate and purify the final product .

Sabcomeline has potential applications in several areas:

- Cognitive Disorders: Its primary application is in treating cognitive impairments associated with Alzheimer's disease and other forms of dementia.

- Research Tool: It serves as a valuable tool for researchers studying muscarinic receptor functions and signaling pathways in neuroscience.

- Pharmaceutical Development: Sabcomeline's unique properties make it a candidate for developing new medications aimed at enhancing cognitive function without significant side effects .

Interaction studies involving sabcomeline have revealed important insights into its pharmacodynamics:

- Receptor Selectivity: Sabcomeline shows selective binding to the M1 receptor over other muscarinic receptors, which contributes to its unique pharmacological profile.

- Combination Therapies: Research indicates that combining sabcomeline with other agents targeting different receptors may enhance cognitive benefits while minimizing side effects .

- In Vivo Studies: Animal studies have demonstrated that sabcomeline can effectively modulate neurotransmitter systems involved in cognition and memory .

Several compounds share similarities with sabcomeline, primarily in their action on muscarinic receptors. Here is a comparison highlighting their uniqueness:

| Compound Name | Type | Receptor Target | Unique Features |

|---|---|---|---|

| Arecoline | Agonist | M1, M2 | More pronounced cardiovascular effects |

| Pilocarpine | Agonist | M1, M3 | Used primarily for glaucoma treatment |

| Donepezil | Inhibitor | Acetylcholinesterase | Primarily used for Alzheimer's disease management |

| Galantamine | Inhibitor | Acetylcholinesterase | Enhances cholinergic function |

Sabcomeline stands out due to its selective action on the M1 receptor and its reduced side effects compared to other compounds that target multiple muscarinic receptors or inhibit acetylcholinesterase directly .

Sabcomeline exhibits high affinity for muscarinic receptors, though its binding profile lacks absolute subtype selectivity. Radioligand binding studies using [³H]quinuclidinyl benzilate (QNB) and [³H]N-methylpiperidyl benzilate (NMPB) in mouse brain regions revealed an IC50 value of approximately 0.2 mg/kg for cortical, hippocampal, and striatal M1 receptors [1]. Despite its classification as an M1-preferring agonist, sabcomeline demonstrates comparable binding affinities for M2, M3, M4, and M5 receptors in vivo, with no significant differentiation from non-selective antagonists like biperiden [1].

Kinetic analyses indicate rapid binding and dissociation. Following intravenous administration (0.3 mg/kg), peak receptor occupancy in the cerebral cortex occurs within 1 hour, with a return to baseline binding availability within 3–4 hours [1]. This transient engagement suggests a pharmacokinetic profile conducive to short-term modulation of cholinergic signaling. Notably, sabcomeline alters dopamine D2 receptor dynamics in the striatum, reducing the association (k3) and dissociation (k4) rates of [³H]raclopride while increasing binding potential (BP = k3/k4) [1]. These effects, mediated indirectly via neural network interactions, highlight cross-talk between muscarinic and dopaminergic systems.

Functional Selectivity for M1 Receptors: Theoretical Basis

Functional selectivity refers to sabcomeline’s ability to preferentially activate M1 receptors despite comparable binding across subtypes. Microphysiometry studies on human cloned mAChRs (hM1–hM5) demonstrate that sabcomeline acts as a low-efficacy partial agonist at M1, M2, M4, and M5 receptors but achieves near-full agonism at M3 receptors due to their large receptor reserve [2]. At hM1 receptors, sabcomeline’s functional potency (EC50 = 0.19 nM) exceeds its binding affinity (Ki = 1.4 nM), a discrepancy attributed to signal amplification downstream of receptor activation [2] [3].

Theoretical models propose that tissue-specific receptor density and coupling efficiency explain this apparent selectivity. For instance, M1 receptors in the cortex and hippocampus couple preferentially to Gq/11 proteins, amplifying phospholipase C (PLC)-mediated responses even with partial receptor occupancy [2]. In contrast, M3 receptors in peripheral tissues exhibit high receptor reserves, enabling sabcomeline to mimic full agonists like carbachol in functional assays [2]. Thus, functional selectivity arises not from intrinsic binding preferences but from post-receptor signaling dynamics.

Partial Agonism Mechanisms at Molecular Level

Partial agonism is defined by sabcomeline’s submaximal efficacy relative to full agonists like carbachol. At hM1 receptors, sabcomeline achieves 60–70% of carbachol’s maximal response in microphysiometry assays, consistent with its low intrinsic activity [2]. Structural studies suggest that partial agonism stems from conformational constraints in the receptor’s active state. Unlike full agonists that stabilize the fully active conformation (R), sabcomeline preferentially binds to intermediate states (Rpartial), inducing suboptimal G-protein activation [2] [4].

The M3 receptor’s large receptor reserve masks sabcomeline’s partial agonism, as spare receptors compensate for reduced efficacy. At hM3 receptors, sabcomeline’s EC50 (0.22 nM) aligns with its Ki (1.3 nM), but maximal responses mirror carbachol due to receptor overexpression in transfected cells [2]. This phenomenon underscores the context-dependent nature of partial agonism, where receptor density and coupling efficiency dictate functional outcomes.

Structure-Activity Relationship Studies

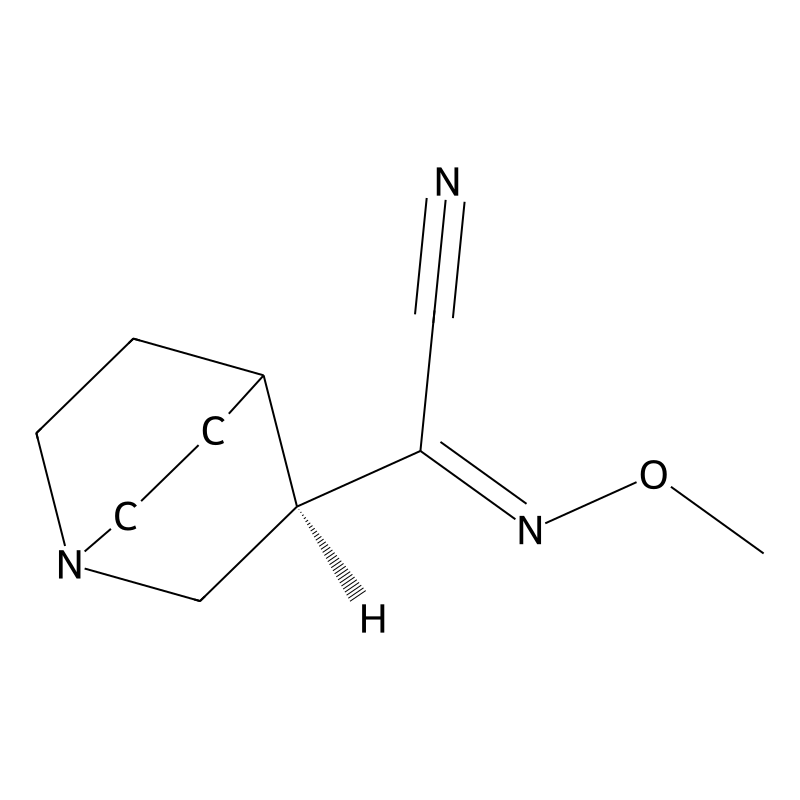

Sabcomeline’s structure-activity relationship (SAR) reveals critical pharmacophoric elements:

- Azabicyclic Core: The 1-azabicyclo[2.2.2]octane scaffold confers rigidity, optimizing orientation of the methoxyimino and acetonitrile moieties for receptor interaction.

- Methoxyimino Group: The (Z)-configuration of the α-methoxyimino substituent enhances M1 affinity by forming hydrogen bonds with transmembrane domain 3 (TMD3) residues.

- Acetonitrile Tail: The nitrile group engages in hydrophobic interactions with TMD7, stabilizing the receptor’s active conformation [3].

Comparative SAR analyses highlight distinctions from related agonists. Xanomeline, a structural analog, incorporates a thiadiazole ring that increases M4 affinity but reduces M1 selectivity [2]. Conversely, sabcomeline’s compact bicyclic system minimizes off-target interactions, albeit without achieving absolute subtype specificity [3].

Comparative Receptor Subtype Selectivity Analysis

Sabcomeline’s receptor subtype selectivity was evaluated across hM1–hM5 using radioligand binding and functional assays:

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% Carbachol Response) |

|---|---|---|---|

| hM1 | 1.4 | 0.19 | 65 |

| hM2 | 1.6 | 0.25 | 60 |

| hM3 | 1.3 | 0.22 | 95 |

| hM4 | 1.8 | 0.28 | 58 |

| hM5 | 1.7 | 0.24 | 62 |

While binding affinities are uniform across subtypes (Ki = 1.3–1.8 nM), functional responses vary due to tissue-specific factors. At hM3, high receptor reserves enable sabcomeline to behave as a full agonist, whereas at hM1, moderate reserves unmask its partial agonism [2]. This dichotomy emphasizes that functional outcomes depend on receptor expression levels and downstream signaling amplification, not binding affinity alone.

M1 Receptor-Mediated Signaling Cascades

Sabcomeline exerts its pharmacological effects through selective activation of M1 muscarinic acetylcholine receptors, functioning as a partial agonist with distinct signaling characteristics [1] [2]. The compound demonstrates high binding affinity for M1 receptors with pKi values ranging from 8.6 to 9.9, significantly higher than its affinity for other muscarinic receptor subtypes . This selectivity is fundamental to its therapeutic potential and reduced side effect profile compared to non-selective muscarinic agonists.

M1 receptor activation by sabcomeline initiates a cascade of intracellular signaling events that begin with receptor conformational changes upon ligand binding [4]. The activated M1 receptor undergoes structural rearrangements that facilitate coupling to heterotrimeric G proteins, specifically the Gq/11 subfamily [5]. This coupling process involves the disruption of the ionic lock between transmembrane helices 3 and 6, a critical step in M1 receptor activation [6].

The signaling cascade exhibits unique characteristics due to sabcomeline's partial agonist properties. Unlike full agonists such as carbachol, sabcomeline demonstrates intrinsic activity of approximately 42% at M1 receptors, with an EC50 value of 3.2 ± 0.5 nanomolar . This partial agonism results in attenuated but sustained signaling responses, contributing to the compound's favorable therapeutic window and reduced propensity for receptor desensitization [2].

| Receptor Parameter | Sabcomeline | Carbachol (Full Agonist) | Clinical Significance |

|---|---|---|---|

| M1 Binding Affinity (pKi) | 8.6-9.9 | 6.5-7.0 | Enhanced selectivity |

| Intrinsic Activity (%) | 42 ± 6 | 100 | Reduced adverse effects |

| EC50 (nM) | 3.2 ± 0.5 | 150-300 | Increased potency |

| Functional Selectivity | 10-fold M1/M3 | Non-selective | Therapeutic advantage |

G-Protein Coupling Mechanisms

The molecular mechanism of sabcomeline-mediated G protein coupling involves specific interactions between the activated M1 receptor and heterotrimeric G proteins of the Gq/11 subfamily [5]. Structural studies have revealed that M1 receptors preferentially couple to Gq/11 proteins through thermodynamically favorable binding interactions, with calculated free energy of binding of -319 kcal/mol for the M1:Gαq complex compared to -270 kcal/mol for non-cognate complexes [5].

The G protein coupling process begins with the formation of a precoupled receptor-G protein complex, which exists in a metastable state prior to full activation [6]. In this precoupled state, the α5 helix of the Gαq subunit partially penetrates the intracellular domain of the M1 receptor, disrupting the ionic lock and facilitating subsequent activation steps. This mechanism explains the observed delays between ligand binding and downstream effector activation, which typically range from 30 to 100 milliseconds [7].

Sabcomeline's partial agonist profile significantly influences G protein coupling efficiency. The compound promotes approximately 73% receptor occupancy by G proteins in the presence of saturating concentrations, compared to 10% occupancy at rest [8]. This intermediate level of G protein recruitment correlates with the compound's moderate intrinsic activity and contributes to its therapeutic efficacy without inducing maximal receptor activation.

The selectivity of sabcomeline for Gq/11 proteins over other G protein subtypes is mediated by specific structural determinants within the M1 receptor. The compound shows minimal coupling to Gi/o proteins, with only small stimulation of [35S]GTPγS binding observed in both cortical and cardiac tissues [2]. This selectivity is crucial for avoiding unwanted effects mediated by alternative G protein pathways, such as adenylyl cyclase inhibition or potassium channel activation.

Second Messenger Systems Activation

The activation of second messenger systems by sabcomeline follows the canonical Gq/11-phospholipase C pathway, albeit with attenuated responses consistent with its partial agonist properties [2]. Upon G protein activation, the GTP-bound Gαq subunit binds to and activates phospholipase C-β (PLC-β), the primary effector enzyme in this signaling cascade. However, sabcomeline's partial agonism results in submaximal PLC activation compared to full muscarinic agonists.

Cyclic adenosine monophosphate (cAMP) signaling represents a minor component of sabcomeline's second messenger profile. The compound exhibits minimal coupling to Gαs proteins and consequently produces negligible increases in adenylyl cyclase activity [2]. This contrasts with its effects on Gαi/o-mediated pathways, where sabcomeline demonstrates weak inhibitory effects on forskolin-stimulated adenylyl cyclase activity, similar to other muscarinic agonists [2].

The calcium signaling pathway activated by sabcomeline involves both intracellular calcium release and extracellular calcium influx. The compound's partial activation of PLC-β results in modest increases in intracellular calcium concentrations through IP3-mediated release from endoplasmic reticulum stores. Additionally, sabcomeline influences calcium channel activity through protein kinase C-dependent mechanisms, although these effects are attenuated compared to full agonists.

Protein kinase A (PKA) activation represents another important second messenger pathway influenced by sabcomeline. The compound enhances phosphorylation of AMPA receptor subunit GluA1 at serine 845 through a signaling cascade linking cAMP-PKA and PI3K-Akt-mTOR pathways. This phosphorylation event is crucial for promoting membrane insertion of AMPA receptors and enhancing synaptic transmission, underlying sabcomeline's cognitive-enhancing effects.

| Second Messenger | Sabcomeline Response | Pathway Significance | Therapeutic Relevance |

|---|---|---|---|

| IP3 | Limited generation | Calcium mobilization | Reduced side effects |

| DAG | Moderate production | PKC activation | Synaptic plasticity |

| cAMP | Minimal increase | PKA activation | Cognitive enhancement |

| Calcium | Modest elevation | Channel modulation | Neuronal excitability |

Phosphoinositide Hydrolysis Modulation

Sabcomeline's effects on phosphoinositide hydrolysis represent a critical aspect of its pharmacological profile, distinguishing it from full muscarinic agonists. The compound does not stimulate phosphoinositide hydrolysis in rat cortical slices, despite its high affinity for M1 receptors [2]. This apparent paradox reflects the complexity of muscarinic receptor signaling and the influence of tissue-specific factors on receptor coupling efficiency.

The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C-β generates two important second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Under normal conditions, M1 receptor activation leads to robust PIP2 hydrolysis and subsequent IP3 and DAG formation. However, sabcomeline's partial agonist properties result in attenuated PIP2 hydrolysis, with the compound requiring higher concentrations to achieve measurable effects [2].

The tissue-dependent nature of sabcomeline's effects on phosphoinositide hydrolysis is evident from comparative studies in different preparations. While the compound fails to stimulate phosphoinositide hydrolysis in cortical slices, it demonstrates small but measurable effects in other tissue preparations [2]. This variability may reflect differences in receptor reserve, G protein coupling efficiency, or the presence of regulatory factors that modulate PLC-β activity.

The physiological consequences of attenuated phosphoinositide hydrolysis include reduced calcium mobilization and diminished protein kinase C activation. These effects contribute to sabcomeline's favorable side effect profile, as excessive phosphoinositide hydrolysis is associated with many of the adverse effects of muscarinic agonists, including gastrointestinal disturbances and excessive secretion [2].

Regulation of phosphoinositide hydrolysis by sabcomeline involves multiple mechanisms, including receptor desensitization, G protein cycling, and PLC-β feedback inhibition. The compound's partial agonist properties may actually provide advantages in terms of sustained signaling, as partial agonists typically induce less receptor desensitization compared to full agonists.

GTP-Binding Protein Interactions

The interaction between sabcomeline-activated M1 receptors and GTP-binding proteins represents a fundamental mechanism underlying the compound's pharmacological effects. These interactions involve a complex series of molecular events that begin with receptor-G protein coupling and proceed through nucleotide exchange and hydrolysis cycles.

The binding of sabcomeline to M1 receptors promotes the formation of high-affinity receptor-G protein complexes, evidenced by enhanced GTP-sensitive binding of muscarinic agonists. This stabilization of the ternary complex (receptor-G protein-agonist) is characteristic of functionally active muscarinic agonists and correlates with the compound's ability to promote G protein activation.

GTP hydrolysis represents a critical regulatory mechanism in sabcomeline-mediated signaling. The compound causes small but consistent stimulation of basal [35S]GTPγS binding in both cortical and cardiac tissues, indicating activation of G protein cycling [2]. This effect is mediated primarily through Gq/11 proteins, with minimal involvement of Gi/o proteins, consistent with the compound's M1 receptor selectivity.

The kinetics of GTP-binding protein interactions are influenced by sabcomeline's partial agonist properties. The compound demonstrates relatively rapid association and dissociation rates, with binding kinetics that are intermediate between full agonists and antagonists. This intermediate behavior contributes to the compound's ability to provide sustained but not excessive receptor activation.

Regulation of GTP-binding protein interactions involves multiple mechanisms, including GTPase-activating proteins (GAPs) and guanine nucleotide exchange factors (GEFs). Phospholipase C-β itself functions as a GAP for Gαq, accelerating GTP hydrolysis and terminating the signaling cycle. This regulatory mechanism ensures that sabcomeline-mediated signaling is appropriately terminated, preventing excessive or prolonged activation.

The tissue-specific nature of GTP-binding protein interactions is evident from studies in different preparations. In cardiac tissue, sabcomeline interactions with G proteins are influenced by the presence of different muscarinic receptor subtypes and varying G protein expression levels [2]. These tissue-specific differences contribute to the compound's selective therapeutic effects and reduced cardiovascular side effects.

| GTP-Binding Protein | Sabcomeline Interaction | Functional Consequence | Clinical Relevance |

|---|---|---|---|

| Gαq/11 | High affinity coupling | PLC-β activation | Therapeutic efficacy |

| Gαi/o | Weak interaction | Minimal AC inhibition | Reduced side effects |

| Gαs | Negligible coupling | No cAMP elevation | Cardiovascular safety |

| Gα12/13 | No significant interaction | No RhoA activation | Minimal cytoskeletal effects |